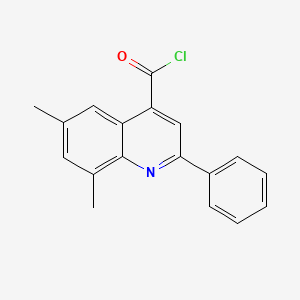

6,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride

Description

Historical Development and Discovery

The historical trajectory of 6,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride is intrinsically linked to the broader evolution of quinoline chemistry, which traces its origins to the pioneering work of Friedlieb Ferdinand Runge in 1834 when he first isolated quinoline from coal tar distillation. This foundational discovery established quinoline as a fundamental heterocyclic scaffold, setting the stage for subsequent generations of chemists to explore increasingly sophisticated derivatives. The development of quinoline-4-carboxylic acid derivatives gained momentum through the work of various research groups who recognized the synthetic versatility inherent in the 4-position carboxyl functionality, leading to the exploration of activated derivatives such as carbonyl chlorides for enhanced reactivity in amide bond formation.

The specific emergence of 6,8-dimethyl-2-phenyl substituted quinoline derivatives represents a more recent chapter in this historical narrative, driven by the recognition that strategic methylation at specific positions could significantly influence both the electronic properties and steric accessibility of the quinoline core. Research conducted in the early 21st century demonstrated that the 6,8-dimethyl substitution pattern, when combined with phenyl substitution at the 2-position, creates a unique electronic environment that enhances the compound's utility as a synthetic intermediate. The conversion of the corresponding carboxylic acid to the carbonyl chloride derivative using reagents such as thionyl chloride has become a standard transformation, reflecting the compound's role as a key intermediate in synthetic sequences targeting biologically active molecules.

The cataloging of this compound with the Chemical Abstracts Service number 1160254-87-4 marks its formal recognition within the chemical literature, facilitating its incorporation into commercial synthetic programs and research initiatives. This systematic identification represents the culmination of decades of quinoline chemistry research, where individual compounds like this compound have evolved from laboratory curiosities to well-characterized synthetic tools with defined applications in medicinal chemistry and materials science.

Significance in Heterocyclic Chemistry

Within the broader context of heterocyclic chemistry, this compound exemplifies several fundamental principles that govern the design and synthesis of nitrogen-containing aromatic systems. The quinoline framework itself represents one of the most successful examples of benzopyridine chemistry, where the fusion of benzene and pyridine rings creates a rigid, planar aromatic system capable of participating in both electrophilic and nucleophilic substitution reactions. The specific substitution pattern found in this compound demonstrates the principle of regioselective functionalization, where different positions on the quinoline ring system can be selectively modified to achieve desired electronic and steric properties.

The presence of methyl groups at the 6 and 8 positions introduces significant electronic effects that influence the overall reactivity profile of the molecule. These substituents function as electron-donating groups through both inductive and hyperconjugative mechanisms, effectively increasing the electron density within the quinoline ring system and potentially influencing the reactivity of the carbonyl chloride functionality. This electronic modulation is particularly important in heterocyclic chemistry, where subtle changes in substitution patterns can dramatically alter both reactivity and selectivity in subsequent chemical transformations.

The carbonyl chloride functionality represents one of the most reactive and versatile functional groups in organic chemistry, capable of undergoing nucleophilic acyl substitution reactions with a wide range of nucleophiles including amines, alcohols, and hydrazines. In the context of heterocyclic chemistry, the incorporation of such highly reactive functionality into a stable aromatic framework creates opportunities for rapid molecular diversification, allowing synthetic chemists to access libraries of related compounds through straightforward amidation or esterification reactions. This combination of stability and reactivity exemplifies the strategic thinking that underlies modern heterocyclic drug discovery efforts.

The phenyl substituent at the 2-position further enhances the compound's significance by introducing additional aromatic character and potential for intermolecular interactions. This structural feature aligns with contemporary understanding of structure-activity relationships in quinoline-based pharmaceuticals, where aryl substituents at the 2-position frequently contribute to enhanced binding affinity and selectivity for biological targets. The overall molecular architecture thus represents a convergence of classical heterocyclic design principles with modern pharmaceutical chemistry requirements.

Positioning within Quinoline Derivatives Research

The positioning of this compound within the contemporary landscape of quinoline derivatives research reflects both its synthetic utility and its potential as a precursor to biologically active compounds. Current research trends in quinoline chemistry emphasize the development of derivatives with enhanced antimicrobial, antimalaria, and anticancer properties, with particular attention to compounds bearing substitution patterns that optimize interaction with specific biological targets. The specific substitution pattern found in this compound aligns with several successful pharmaceutical frameworks, positioning it as a valuable intermediate for accessing potentially bioactive molecules.

Recent synthetic methodologies for quinoline-4-carboxylic acid derivatives have highlighted the importance of efficient routes to activated intermediates such as carbonyl chlorides, which serve as key branch points in synthetic schemes targeting diverse biological applications. The development of improved Pfitzinger reactions, Doebner protocols, and other classical quinoline syntheses has created reliable pathways to the carboxylic acid precursors that can subsequently be converted to the corresponding carbonyl chlorides. This synthetic accessibility has enhanced the compound's attractiveness as a building block for combinatorial chemistry approaches and medicinal chemistry programs.

The compound's role as an intermediate is particularly evident in the synthesis of quinoline-4-carboxamide derivatives, which have emerged as important targets in antiprotozoal drug discovery. The ease with which carbonyl chlorides undergo amidation reactions makes them ideal starting points for the preparation of diverse amide libraries, allowing researchers to systematically explore structure-activity relationships around the quinoline core. This synthetic versatility has positioned this compound as a valuable component of medicinal chemistry toolkits.

Furthermore, the compound's potential applications extend beyond traditional pharmaceutical targets to include materials science applications where quinoline derivatives serve as components in organic electronic devices and fluorescent materials. The combination of aromatic stability, synthetic accessibility, and functional group versatility makes such compounds attractive for applications requiring precise molecular engineering and reliable performance characteristics. This multidisciplinary relevance underscores the compound's significance within the broader context of quinoline derivatives research.

Properties

IUPAC Name |

6,8-dimethyl-2-phenylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO/c1-11-8-12(2)17-14(9-11)15(18(19)21)10-16(20-17)13-6-4-3-5-7-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWNXEHEHMJASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801229396 | |

| Record name | 6,8-Dimethyl-2-phenyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801229396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160254-87-4 | |

| Record name | 6,8-Dimethyl-2-phenyl-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Dimethyl-2-phenyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801229396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 6,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride typically involves the reaction of 6,8-dimethyl-2-phenylquinoline with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

Starting Material: 6,8-Dimethyl-2-phenylquinoline

Reagent: Thionyl chloride (SOCl₂)

Reaction Conditions: Reflux

The reaction results in the formation of this compound along with the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. This method is commonly used in laboratory settings for the preparation of this compound .

Chemical Reactions Analysis

6,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols. Common reagents for these reactions include primary or secondary amines, alcohols, and thiols under basic conditions.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Hydrolysis: In the presence of water or aqueous base, this compound can hydrolyze to form 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid.

Scientific Research Applications

Chemistry

6,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride serves as a building block in the synthesis of more complex organic molecules. Its reactive carbonyl chloride group allows for nucleophilic substitution reactions, enabling the formation of various derivatives that can be tailored for specific applications.

Biology

In biological research, this compound is employed in studies investigating protein interactions and functions. Its ability to act as an electrophile makes it suitable for modifying proteins or other biomolecules, which can help elucidate mechanisms of action in cellular processes.

Medicine

The compound has been explored for its therapeutic potential , particularly in drug development. Its structural similarities to known pharmacologically active compounds suggest possible anticancer and antibacterial properties. Research indicates that it may induce apoptosis in cancer cells and exhibit significant antibacterial activity against various strains.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for synthesizing dyes and pigments.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various quinoline derivatives against MCF-7 breast cancer cells. The results indicated that this compound exhibited potent activity with an IC50 value significantly lower than that of doxorubicin, suggesting its potential as an anticancer agent.

Case Study 2: Antibacterial Efficacy

In another investigation focusing on antibacterial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The findings demonstrated that structural modifications enhanced its antibacterial efficacy, making it a promising candidate for developing new antibiotics.

Mechanism of Action

The mechanism of action of 6,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride is primarily based on its ability to undergo nucleophilic substitution reactions. The chlorine atom in the carbonyl chloride group is highly reactive and can be replaced by various nucleophiles, leading to the formation of new compounds. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives with different properties and applications .

Comparison with Similar Compounds

a) Substituent Effects on Reactivity and Solubility

- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in 2-(4-methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride enhances solubility in polar solvents due to its electron-donating nature, whereas the phenyl group in the target compound increases hydrophobicity .

- Steric Effects: The phenyl group at position 2 in the target compound introduces steric hindrance, which may impede nucleophilic attack at the carbonyl chloride compared to less bulky analogs like 4-chloro-6,8-dimethylquinoline .

b) Functional Group Reactivity

- Carbonyl Chloride: The 4-carbonyl chloride group in both the target compound and 2-(4-methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride enables nucleophilic acyl substitution, forming esters or amides. This reactivity is absent in 4-chloro-6,8-dimethylquinoline, which lacks the carbonyl chloride . In contrast, the hydrazine group in (6,8-dichloro-2-methylquinolin-4-yl)hydrazine hydrochloride allows for condensation reactions with carbonyl compounds, a pathway unavailable to the target compound .

Biological Activity

Chemical Structure and Properties

The compound features a bicyclic structure, with a benzene ring fused to a pyridine ring, along with methyl and phenyl substitutions that enhance its reactivity and potential biological activities. The presence of an acid chloride functional group indicates that it may serve as an intermediate in synthesizing more complex molecules, particularly in creating amide bonds through condensation reactions.

Biological Activities of Quinoline Derivatives

Quinoline derivatives have been documented to exhibit various biological activities, including:

- Antibacterial Activity : Some studies have shown that modifications on the quinoline core can enhance antibacterial properties against strains like Staphylococcus aureus and Escherichia coli . For instance, certain derivatives demonstrated significant antibacterial activity, suggesting that 6,8-dimethyl-2-phenylquinoline-4-carbonyl chloride could possess similar effects if further studied.

- Antiviral Properties : Research indicates that some quinoline analogs have antiviral activity against viruses such as SARS-CoV-2. Compounds with structural similarities to this compound have shown promise in inhibiting viral replication and other related activities .

- Antitumor Effects : Quinoline derivatives have also been explored for their anticancer potential. For instance, compounds derived from the quinoline structure have been evaluated for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression .

Antibacterial Evaluation

In a study evaluating various quinoline derivatives for antibacterial activity, compounds were tested against multiple bacterial strains using the agar diffusion method. The results indicated that structural modifications significantly influenced antibacterial efficacy. Although specific data for this compound is lacking, the findings suggest that similar compounds could exhibit noteworthy antibacterial properties .

Antiviral Activity

A recent investigation into phenylquinoline-based compounds revealed their potential as antiviral agents against coronaviruses. The study highlighted that certain modifications at specific positions on the quinoline ring can enhance antiviral activity while maintaining low cytotoxicity levels . This underscores the need for further exploration of this compound in antiviral applications.

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of appropriate precursors with thionyl chloride to form the acid chloride intermediate . The mechanism of action may involve enzyme inhibition or receptor antagonism due to the compound's ability to bind to active sites or receptor domains .

Q & A

Q. What are the standard synthetic routes for preparing 6,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride, and how can its purity be verified?

- Methodological Answer : The compound is typically synthesized via Friedländer annulation or cyclization of substituted anilines with ketones, followed by chlorination of the carboxylic acid intermediate using thionyl chloride (SOCl₂) or oxalyl chloride. For example, analogous quinoline-4-carbonyl chlorides have been prepared by reacting quinoline carboxylic acids with SOCl₂ under reflux in anhydrous conditions .

- Purity Verification :

| Technique | Purpose | Example Parameters |

|---|---|---|

| 1H NMR | Confirm structure and detect impurities | DMSO-d6 or CDCl3 solvent, 400–600 MHz |

| HRMS | Validate molecular mass | ESI or MALDI ionization |

| HPLC | Quantify purity | C18 column, acetonitrile/water gradient |

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign signals for aromatic protons (δ 7.5–8.5 ppm), methyl groups (δ 2.0–2.5 ppm), and carbonyl chloride (δ 160–170 ppm in 13C). Compare with analogous quinoline derivatives .

- FT-IR : Confirm C=O stretch (~1750 cm⁻¹) and C-Cl bond (~750 cm⁻¹).

- Elemental Analysis : Validate C, H, N, and Cl content (±0.4% tolerance).

Advanced Research Questions

Q. How can researchers optimize the reaction yield of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Yield optimization involves:

- Solvent Selection : Use anhydrous DMF or THF to stabilize intermediates and avoid hydrolysis .

- Catalyst Screening : Test DMAP or pyridine to enhance reactivity of the carbonyl chloride.

- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions.

- Stoichiometry : Use 1.2–1.5 equivalents of nucleophile (e.g., amines, alcohols) to ensure complete conversion.

Q. How should researchers address discrepancies in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Contradiction Analysis :

Compare NMR shifts with structurally similar compounds (e.g., 4-Chloro-2-phenylquinoline derivatives) .

Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.

Re-examine synthetic steps for potential byproducts (e.g., hydrolysis to carboxylic acid).

- Case Study : Unexpected peaks in HRMS may indicate incomplete chlorination; repeat reaction with excess SOCl₂ and monitor via TLC (hexane/ethyl acetate 3:1) .

Q. What strategies improve the stability of this compound during storage and handling?

- Methodological Answer :

- Storage : Keep under inert gas (Ar/N₂) at –20°C in flame-sealed ampules. Avoid moisture (use molecular sieves).

- Handling : Conduct reactions in gloveboxes or under Schlenk lines. Pre-dry solvents (e.g., THF over Na/benzophenone).

- Stability Testing : Monitor decomposition via weekly HPLC analysis; discard if purity drops below 95% .

Q. How can computational methods aid in predicting the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Model electrophilicity at the carbonyl carbon using Gaussian or ORCA software. Compare with known acyl chlorides.

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMF vs. dichloromethane).

- Docking Studies : Predict binding affinity in biological targets (e.g., enzyme active sites) for drug discovery applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.